molecular formula C16H14O6 B139889 Gnetifolin A CAS No. 137476-72-3

Gnetifolin A

Cat. No.: B139889
CAS No.: 137476-72-3
M. Wt: 302.28 g/mol
InChI Key: CAEHKJSYOQDIJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnetifolin A involves the isolation from the ethyl acetate fraction of the stem of Gnetum parvifolium. The structure is established using spectroscopic methods such as UV, IR, MS, 1H NMR, 13C NMR, and 2D-NMR .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, specifically from the stems of Gnetum parvifolium .

Chemical Reactions Analysis

Types of Reactions

Gnetifolin A, like other stilbenoids, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced stilbenoid derivatives .

Scientific Research Applications

Gnetifolin A has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical behavior of stilbenoids and their derivatives.

    Biology: It is investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: This compound is studied for its potential use as a natural antioxidant in food and cosmetic products.

Mechanism of Action

The mechanism of action of Gnetifolin A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gnetifolin A

This compound is unique due to its specific structural features, including the presence of methoxy and hydroxy groups on the benzofuran ring. These structural characteristics contribute to its distinct chemical behavior and biological activities compared to other stilbenoids .

Biological Activity

Gnetifolin A, a stilbenolignan derived from the plant Gnetum parvifolium, has garnered attention due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups that contribute to its biological properties. The compound has been studied for its potential pharmacological effects, including anti-inflammatory, antioxidative, antibacterial, anticancer, and antiviral activities .

Biological Activities

1. Antioxidant Activity
this compound exhibits significant antioxidant properties. Research has demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells . The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that this compound has a strong capacity to reduce DPPH radicals, showcasing its potential as an antioxidant agent.

2. Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines . This activity positions this compound as a candidate for therapeutic applications in inflammatory diseases.

3. Anticancer Potential
this compound's anticancer effects have been explored in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, it inhibits cell proliferation by interfering with cell cycle progression.

4. Antiviral Activity
Recent molecular docking studies have highlighted this compound's potential as an antiviral agent against SARS-CoV-2. The compound showed promising binding affinities to the main protease of SARS-CoV-2, suggesting that it may inhibit viral replication . The binding affinity values obtained through molecular docking studies indicate that this compound could serve as a lead compound in developing antiviral therapies.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Hepatoprotective Activity : In a study assessing the hepatoprotective effects of compounds derived from Gnetum ula, this compound was noted for its protective effects against carbon tetrachloride (CCl4) induced liver toxicity. The results indicated significant hepatoprotection at certain concentrations .
  • In Vitro Studies : Various in vitro assays have been conducted using different cell lines to evaluate the safety and efficacy of this compound. For instance, MTT assays demonstrated low toxicity levels with effective protective measures against oxidative stress-induced damage .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Methodology Findings
AntioxidantDPPH AssayEffective free radical scavenging
Anti-inflammatoryCytokine ProfilingDownregulation of IL-6, TNF-α
AnticancerApoptosis AssaysInduction of apoptosis in cancer cell lines
AntiviralMolecular DockingStrong binding affinity to SARS-CoV-2 Mpro

Properties

IUPAC Name

5-(5-hydroxy-3-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-20-15-10-7-9(17)3-4-13(10)22-14(15)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEHKJSYOQDIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C2=C(C3=C(O2)C=CC(=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160199
Record name Gnetifolin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137476-72-3
Record name Gnetifolin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137476723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gnetifolin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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